

3-hydroxyacetanilide CAS number and identifiers

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Compound of Interest

Compound Name: *Metacetamol*

Cat. No.: *B1676320*

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In-Depth Technical Guide: 3-Hydroxyacetanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyacetanilide, also known as **metacetamol**, is a regioisomer of the widely used analgesic and antipyretic drug, paracetamol (4-hydroxyacetanilide). While not commercially marketed as a pharmaceutical, 3-hydroxyacetanilide serves as a valuable research tool, particularly in toxicological and pharmacological studies, to elucidate the mechanisms of action and toxicity of its para-isomer. Its structural similarity to paracetamol, with the hydroxyl group in the meta position of the phenyl ring, provides a unique opportunity for comparative studies to differentiate between the pharmacological effects and the metabolic pathways leading to toxicity. This technical guide provides a comprehensive overview of 3-hydroxyacetanilide, including its chemical identifiers, physicochemical properties, synthesis and purification protocols, and its role in modulating cellular signaling pathways.

Chemical Identifiers and Physicochemical Properties

Accurate identification and characterization are fundamental in chemical and pharmacological research. The following tables summarize the key identifiers and physicochemical properties of 3-hydroxyacetanilide.

Table 1: Chemical Identifiers for 3-Hydroxyacetanilide[1][2][3][4][5]

Identifier Type	Value
CAS Number	621-42-1
IUPAC Name	N-(3-hydroxyphenyl)acetamide
Synonyms	Metacetamol, 3-Acetamidophenol, m-Hydroxyacetanilide, N-Acetyl-m-aminophenol
Molecular Formula	C ₈ H ₉ NO ₂
InChI	InChI=1S/C8H9NO2/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10)
InChIKey	QLNWXBAGRTUKKI-UHFFFAOYSA-N
SMILES	<chem>CC(=O)NC1=CC(=CC=C1)O</chem>
PubChem CID	12124
ChemSpider ID	11626
ChEBI ID	CHEBI:76987
UNII	V942ZCN81H

Table 2: Physicochemical Properties of 3-Hydroxyacetanilide[2][3][6][7][8]

Property	Value
Molecular Weight	151.16 g/mol
Appearance	White to light gray or light orange crystalline powder/solid.
Melting Point	146-150 °C
Solubility	Soluble in ethanol, DMSO, and DMF. Less than 1 mg/mL in water at 22 °C.
pKa	Data available in IUPAC Digitized pKa Dataset.

Experimental Protocols

Synthesis of 3-Hydroxyacetanilide

The synthesis of 3-hydroxyacetanilide is typically achieved through the acetylation of 3-aminophenol with acetic anhydride.

Materials:

- 3-Aminophenol
- Acetic Anhydride
- Deionized Water
- Ethanol (for recrystallization)
- Activated Charcoal (optional, for decolorization)
- Erlenmeyer flask
- Heating mantle or hot plate with magnetic stirrer
- Büchner funnel and filter flask
- Ice bath

Procedure:

- In a 250 mL Erlenmeyer flask, dissolve 10.9 g (0.1 mol) of 3-aminophenol in 100 mL of warm deionized water. Stir the mixture until the solid is fully dissolved.
- To the solution, slowly add 11.2 mL (0.12 mol) of acetic anhydride while stirring continuously.
- Heat the reaction mixture to approximately 80-90°C for 15-20 minutes with constant stirring.
- After the reaction is complete, cool the flask to room temperature to allow the crude 3-hydroxyacetanilide to crystallize.

- Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.
- Collect the crude product by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.
- Air-dry the crude product.

Purification by Recrystallization

The crude 3-hydroxyacetanilide can be purified by recrystallization to obtain a product of higher purity.

Materials:

- Crude 3-hydroxyacetanilide
- Ethanol-water mixture (e.g., 50% ethanol)
- Erlenmeyer flask
- Hot plate
- Büchner funnel and filter flask
- Ice bath

Procedure:

- Transfer the crude 3-hydroxyacetanilide to a clean Erlenmeyer flask.
- Add a minimal amount of a hot ethanol-water mixture to the flask, just enough to dissolve the solid completely with heating and stirring.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes. The hot solution should then be filtered through a fluted filter paper to remove the charcoal.

- Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
- Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Analgesic Activity Assessment: Hot Plate Test

The hot plate test is a common method to evaluate the central analgesic activity of a compound.

Materials:

- Hot plate apparatus with adjustable temperature control
- Animal enclosure (e.g., transparent cylinder)
- Mice or rats
- 3-Hydroxyacetanilide solution in a suitable vehicle (e.g., saline with a small amount of DMSO)
- Positive control (e.g., morphine)
- Vehicle control

Procedure:

- Maintain the hot plate at a constant temperature, typically $55 \pm 0.5^{\circ}\text{C}$.
- Acclimatize the animals to the testing environment before the experiment.

- Administer 3-hydroxyacetanilide, the positive control, or the vehicle control to the animals via an appropriate route (e.g., intraperitoneal or oral).
- At a predetermined time after administration (e.g., 30, 60, 90, and 120 minutes), place each animal individually on the hot plate.
- Record the latency time for the animal to exhibit a pain response, such as licking its paws or jumping.
- A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.
- An increase in the latency time compared to the vehicle control group indicates an analgesic effect.

Analgesic Activity Assessment: Acetic Acid-Induced Writhing Test

The writhing test is used to assess peripheral analgesic activity.

Materials:

- Mice
- 0.6% acetic acid solution
- 3-Hydroxyacetanilide solution in a suitable vehicle
- Positive control (e.g., aspirin)
- Vehicle control

Procedure:

- Administer 3-hydroxyacetanilide, the positive control, or the vehicle control to the animals.

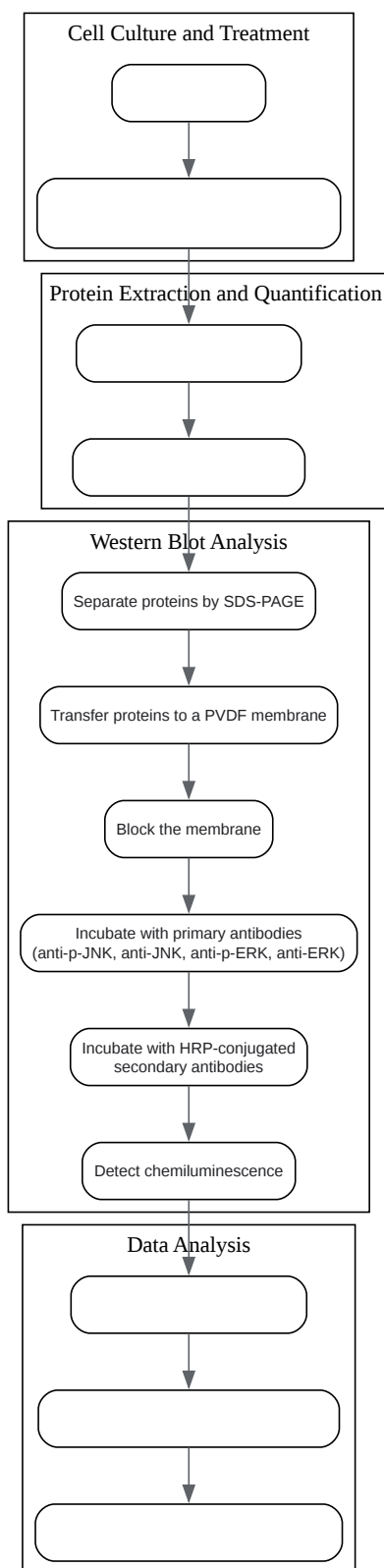
- After a set period (e.g., 30 minutes for intraperitoneal injection or 60 minutes for oral administration), inject 0.6% acetic acid intraperitoneally to induce writhing.
- Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
- Count the number of writhes (a characteristic stretching and constriction of the abdomen) for a specific period, typically 15-30 minutes.
- A reduction in the number of writhes in the treated groups compared to the vehicle control group indicates analgesic activity.

Signaling Pathway Modulation

3-Hydroxyacetanilide has been shown to differentially modulate mitogen-activated protein kinase (MAPK) signaling pathways compared to its isomer, paracetamol. Specifically, it has distinct effects on the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).

Experimental Workflow for Assessing MAPK Pathway Modulation

The following workflow outlines the steps to investigate the effects of 3-hydroxyacetanilide on JNK and ERK phosphorylation in a cellular model, such as hepatocytes.

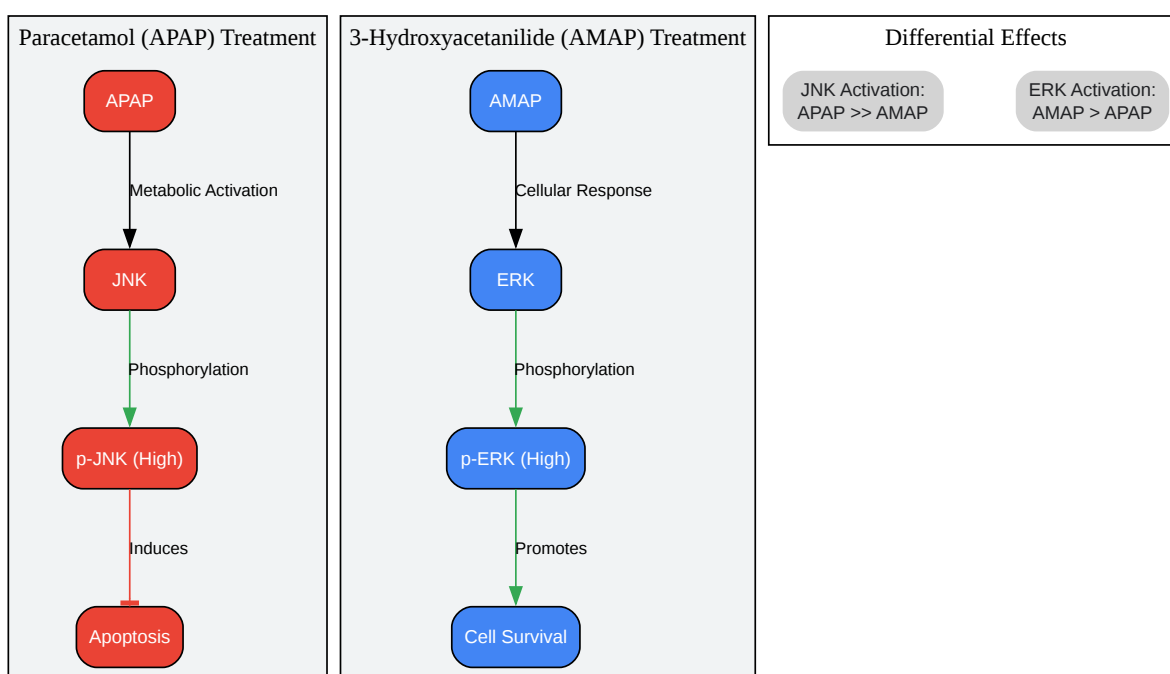


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Caption: Experimental workflow for analyzing MAPK pathway modulation by 3-hydroxyacetanilide.

Differential Regulation of JNK and ERK Signaling

Studies have shown that while paracetamol (APAP) leads to a significant increase in the phosphorylation of JNK, a key mediator of cellular stress and apoptosis, 3-hydroxyacetanilide (AMAP) does not induce JNK phosphorylation to the same extent. Conversely, 3-hydroxyacetanilide has been observed to cause a more pronounced and sustained phosphorylation of ERK, which is often associated with cell survival and proliferation pathways. This differential regulation of JNK and ERK signaling likely contributes to the lower toxicity profile of 3-hydroxyacetanilide compared to paracetamol.



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Caption: Differential effects of APAP and AMAP on JNK and ERK signaling pathways.

Conclusion

3-Hydroxyacetanilide is a crucial molecule for research in pharmacology and toxicology. Its structural relationship with paracetamol allows for insightful comparative studies that help to delineate the molecular mechanisms underlying the therapeutic effects and toxicity of this important class of analgesics. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with 3-hydroxyacetanilide and related compounds. Further investigation into the complete pharmacological profile and the downstream targets of the signaling pathways modulated by 3-hydroxyacetanilide will continue to enhance our understanding of acetanilide derivatives.

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References

- 1. Differential regulation of mitogen-activated protein kinase pathways by acetaminophen and its nonhepatotoxic regioisomer 3'-hydroxyacetanilide in TAMH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide - Google Patents [patents.google.com]
- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mt.com [mt.com]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

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